molecular formula C13H10F2N2O2 B13051500 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B13051500
M. Wt: 264.23 g/mol
InChI Key: YLGHTWPQHBGBJX-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is an organic compound that features a benzyl group substituted with fluorine atoms at the 3 and 4 positions, attached to a pyridine ring

Preparation Methods

The synthesis of 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 3,4-difluorobenzyl precursor, followed by its coupling with a pyridine derivative under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can be compared with other similar compounds, such as:

    1-(3,4-Difluorobenzyl)-4-ethylpiperazine: Another fluorinated benzyl derivative with different biological activities.

    2-[(3S)-1-(3,4-Difluorobenzyl)-3-pyrrolidinyl]-1H-benzimidazole: A compound with a similar benzyl group but different core structure, leading to distinct properties. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer unique chemical and biological properties.

Properties

Molecular Formula

C13H10F2N2O2

Molecular Weight

264.23 g/mol

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C13H10F2N2O2/c14-10-3-1-8(5-11(10)15)6-17-7-9(13(16)19)2-4-12(17)18/h1-5,7H,6H2,(H2,16,19)

InChI Key

YLGHTWPQHBGBJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=CC2=O)C(=O)N)F)F

solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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